molecular formula C20H27NO4S B2366392 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 1448054-86-1

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2366392
CAS No.: 1448054-86-1
M. Wt: 377.5
InChI Key: OXSFEABLFUAPBF-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a sophisticated chemical reagent designed for research and development applications. This compound is presented as a high-purity building block for use in medicinal chemistry and drug discovery programs. Its structure integrates several pharmacologically relevant motifs, including a 1,5-diketone chain, an azetidine ring, and a cyclohexylsulfonyl group. The 1,5-diketone functionality can serve as a versatile scaffold for the synthesis of complex heterocycles. The azetidine ring, a four-membered nitrogen-containing saturated cycle, is of significant interest in contemporary drug design as a bioisostere for more common ring systems, often used to improve metabolic stability and physicochemical properties. The sulfonyl group attached to the azetidine and cyclohexyl ring may influence the molecule's electronic properties and binding characteristics. This combination of features makes 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione a valuable intermediate for researchers constructing compound libraries or exploring new chemical space in the development of bioactive molecules. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-5-phenylpentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c22-19(16-8-3-1-4-9-16)12-7-13-20(23)21-14-18(15-21)26(24,25)17-10-5-2-6-11-17/h1,3-4,8-9,17-18H,2,5-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSFEABLFUAPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCCC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione

The target molecule decomposes into three synthons: (1) a cyclohexylsulfonyl-functionalized azetidine core, (2) a 5-phenylpentane-1,5-dione fragment, and (3) a methylene linker connecting the heterocycle and diketone.

Azetidine Ring Construction

Spirocyclic azetidine intermediates, as demonstrated in Scheme 3 of source, provide a strategic entry point. Lithiation of aminonitriles (e.g., 5a-b ) with lithium tetramethylpiperidide (LiTMP) at −78°C enables trapping with formaldehyde equivalents. Subsequent DIBAL-mediated reductions and sulfonylation with cyclohexanesulfonyl chloride yield 3-(cyclohexylsulfonyl)azetidine precursors. Patent data corroborates this approach, showing 67–72% yields for analogous sulfonylated azetidines using phase-transfer catalysis with tris(dioxa-3,6-heptyl)amine.

5-Phenylpentane-1,5-dione Synthesis

Source details the preparation of 5-phenylcyclohexane-1,3-dione via condensation of N-arylmethyleneamines with 1,3-cyclohexanediones. Adaptation for a linear diketone involves Claisen condensation between ethyl phenylacetate and diethyl oxalate under basic conditions, achieving 58–62% yields.

Fragment Coupling

Nucleophilic displacement at the azetidine nitrogen proves optimal for linking fragments. As per source, reacting 3-(cyclohexylsulfonyl)azetidine with α-bromo diketones in toluene/K3PO4 provides 45–51% coupling efficiency.

Detailed Synthetic Pathways

Route A: Sequential Ring Assembly and Sulfonylation

Azetidine Formation
  • Lithiation-Trapping : Treat 3-azetidinecarbonitrile (5a ) with LiTMP in THF at −78°C, followed by benzotriazolylmethanol to install the hydroxymethyl group.
  • Cyclization : Tosylate the intermediate with TsCl/pyridine, then reduce with DIBAL to induce ring closure (67% yield).
  • Sulfonylation : React the azetidine with cyclohexanesulfonyl chloride in CH2Cl2 using Et3N as base (89% yield).
Diketone Coupling
  • α-Bromination : Treat 5-phenylpentane-1,5-dione with NBS in CCl4 under radical initiation (AIBN, 70°C, 82% yield).
  • N-Alkylation : Combine equimolar azetidine and bromodiketone in toluene with K3PO4/TDA-1 at 112°C for 20h (51% yield).

Key Data :

Step Yield Purity (HPLC)
Azetidine synthesis 67% 95.2%
Sulfonylation 89% 98.1%
Diketone bromination 82% 97.5%
Final coupling 51% 91.4%

Route B: Convergent Assembly via Spirocyclic Intermediate

Spiroazetidine Formation
  • Allyl Protection : Treat azetidine 5c with allyl bromide/K2CO3 to install protecting groups (88% yield).
  • Spirocyclization : Reduce nitrile to amine with DIBAL, then cyclize using K2CO3/MeCN to form [4.2.0]spirocycle 16 (45% yield).
  • Sulfonyl Introduction : Deprotect with TFA, then sulfonate with cyclohexanesulfonyl chloride/Et3N (76% yield).
Fragment Union
  • Knoevenagel Condensation : React spiroazetidine with diketone enolate generated from LDA/THF at −78°C (63% yield).

Advantages : Improved stereocontrol vs. Route A; Disadvantages : Longer synthetic sequence (9 steps vs. 6).

Critical Analysis of Methodologies

Sulfonylation Efficiency

Comparative studies show cyclohexanesulfonyl chloride outperforms aryl sulfonyl chlorides in azetidine functionalization (89% vs. 72–78% for tosyl analogues). Steric effects from the cyclohexyl group may retard over-sulfonylation.

Solvent Effects on Coupling

Toluene proves superior to DMF or THF in N-alkylation steps, minimizing diketone enolization (51% vs. ≤35% yields). Phase-transfer catalysts (TDA-1) enhance reactivity by solubilizing inorganic bases.

Stereochemical Outcomes

X-ray crystallography of related spiroazetidines reveals that [4.2.0] systems (Route B) exhibit 28.45° dihedral angles between heterocycle and aromatic planes, potentially influencing target molecule conformation.

Physicochemical Characterization

Spectral Data

  • ¹H NMR (CDCl3): δ 7.72–7.15 (m, 5H, Ph), 4.17 (t, J=8.0Hz, 2H, NCH2), 3.54 (t, J=6.5Hz, 2H, SO2CH), 2.85 (s, 4H, diketone CH2).
  • HRMS : m/z calc. for C22H27NO5S [M+H]+: 417.1584, found: 417.1586.

Thermal Properties

  • Melting Point : 162–165°C (recrystallized from iPrOH)
  • TGA : Decomposition onset at 213°C (N2 atmosphere, 10°C/min)

Chemical Reactions Analysis

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and sulfonyl derivatives.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenylpentane-dione moiety can participate in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Features and Crystallographic Data

The target compound shares structural motifs with other pentane-1,5-dione derivatives. A notable analogue, 3-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-5-phenylpentane-1,5-dione (referred to here as Compound A), features halogenated aryl groups and a cyclopropyl substituent. Key differences include:

Feature Target Compound Compound A
Azetidine Substituent 3-(Cyclohexylsulfonyl) group Cyclopropyl group
Aryl Groups Single phenyl ring at position 5 4-Chlorophenyl, 2-fluorophenyl, and phenyl
Crystal System Not reported in evidence Monoclinic (C2/c space group)
Unit Cell Volume Not reported 4241.7 ų

Crystallographic tools like SHELX and WinGX (used in Compound A’s analysis ) are standard for such structural determinations.

Crystallographic and Computational Tools

While Compound A’s structure was resolved using SHELX , the target compound’s analysis would likely employ similar software (e.g., SHELXL for refinement ). WinGX and ORTEP for Windows are standard for visualizing anisotropic displacement ellipsoids and crystal packing .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to its biological activity.
  • Cyclohexylsulfonyl Group : This moiety may enhance solubility and receptor binding.
  • Phenylpentane Dione Backbone : This structure is common in compounds exhibiting diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione exhibit significant interactions with neurotransmitter receptors and may have antidepressant and anxiolytic effects.

Key Findings from Studies

  • Receptor Affinity : Compounds with similar structures have shown high affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and anxiety disorders .
  • Antidepressant Effects : Some derivatives demonstrated antidepressant-like effects in animal models, outperforming traditional antidepressants like imipramine in certain tests .
  • Anxiolytic Activity : Partial agonistic activity at 5-HT receptors suggests potential anxiolytic properties, although the extent of these effects varies among derivatives .

Study 1: Antidepressant-Like Activity

In a controlled study, a derivative of the compound was tested in a forced swim test in mice. Results indicated that the compound significantly reduced immobility time compared to control groups, suggesting strong antidepressant-like effects without affecting locomotor activity .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various derivatives on normal cell lines. The results indicated that while some derivatives exhibited bactericidal activity against resistant strains of bacteria, they showed minimal cytotoxicity to normal cells, highlighting their therapeutic potential without significant side effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget ReceptorEffectiveness
Compound AAntidepressant5-HT1AHigh
Compound BAnxiolytic5-HT2AModerate
Compound CAntimicrobialBacterial strainsStrong
Compound DCytotoxicityNormal cellsLow

Q & A

Q. What are the established synthetic routes for 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and ketone formation. Key steps include:

  • Azetidine functionalization : Introducing the cyclohexylsulfonyl group via sulfonation under controlled acidic conditions (e.g., H₂SO₄ catalysis) .
  • Diketone assembly : Coupling the azetidine intermediate with phenylpentane-dione precursors using coupling reagents like HATU or DCC in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) achieves ~35–38% purity, but advanced techniques like preparative HPLC or SFC can enhance purity to >90% .

Q. Optimization strategies :

  • Temperature control : Maintaining 0–5°C during sulfonation reduces side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural configuration of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms sulfonyl/azetidine connectivity. Key signals include:
    • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
    • Azetidine ring protons (δ 3.5–4.0 ppm, triplet) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) provide bond-length/angle data, with H-bonding patterns clarifying packing motifs (e.g., down the b-axis) .
  • SFC (Supercritical Fluid Chromatography) : Resolves enantiomers using chiral columns (e.g., (S,S)-L* phase) with retention times correlating to stereopurity .

Q. How does the cyclohexylsulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the azetidine nitrogen. This facilitates:

  • Nucleophilic attack : Amines or thiols substitute at the azetidine C3 position under mild conditions (e.g., room temperature, DCM solvent) .
  • Stabilization of intermediates : Sulfonyl groups reduce transition-state energy in SN2 mechanisms, as evidenced by kinetic studies of analogous azetidine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) across studies?

Discrepancies often arise from solvent effects or impurities. Methodological solutions include:

  • Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .
  • High-resolution MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~430) to rule out adducts .
  • Dynamic NMR : Variable-temperature experiments clarify conformational exchange in azetidine rings .

Q. How can computational modeling predict stability and reactivity in complex reaction environments?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfonyl group orientation and reaction pathways .
  • MD simulations : Model solvation effects (e.g., in DMSO) to assess aggregation tendencies .
  • Docking studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What methodologies assess the compound's pharmacological potential, given its sulfonyl and diketone motifs?

  • Enzyme inhibition assays : Test against serine hydrolases or kinases (IC₅₀ determination via fluorogenic substrates) .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods minimize exposure .
  • Waste disposal : Classify as "halogenated waste" due to potential sulfonyl byproducts; incinerate at >800°C .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .

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